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For Researchers, Scientists, and Drug Development Professionals

Introduction
1,2-Benzisothiazol-3-amine and its derivatives are a class of heterocyclic compounds that

have garnered significant interest in medicinal chemistry and materials science due to their

diverse biological activities, including antimicrobial and anticancer properties. Understanding

the electronic structure, molecular geometry, and reactivity of these compounds at a quantum

mechanical level is crucial for the rational design of novel therapeutic agents and functional

materials. This technical guide provides an in-depth overview of the quantum chemical

calculations performed on 1,2-Benzisothiazol-3-amine and its closely related derivatives,

summarizing key findings and outlining the computational methodologies.

While a comprehensive quantum chemical study dedicated solely to 1,2-Benzisothiazol-3-
amine is not readily available in peer-reviewed literature, this guide synthesizes data from

computational studies on its derivatives to provide a representative understanding of its

molecular properties. The methodologies and findings from these related studies offer a robust

framework for researchers investigating this important scaffold.

Computational Methodology
The quantum chemical calculations summarized herein are predominantly based on Density

Functional Theory (DFT), a computational method that provides a good balance between

accuracy and computational cost for molecules of this size.
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Experimental Protocols
Software: The calculations are typically performed using the Gaussian suite of programs.

Method: The most commonly employed method is DFT using the Becke, 3-parameter, Lee-

Yang-Parr (B3LYP) exchange-correlation functional. This functional is known to provide reliable

results for a wide range of organic molecules.

Basis Set: The 6-311+G(d,p) basis set is frequently used for these types of calculations. This

basis set provides a good description of the electron distribution, including polarization and

diffuse functions, which are important for accurately modeling the electronic properties of

heteroatomic systems.

Geometry Optimization: The molecular geometry of the compounds is optimized in the gas

phase. This process involves finding the minimum energy conformation of the molecule, which

corresponds to the most stable three-dimensional structure. Frequency calculations are then

performed on the optimized geometry to confirm that it represents a true energy minimum (i.e.,

no imaginary frequencies).

Analysis: Following geometry optimization, a range of molecular properties are calculated,

including:

Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular

Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated to

understand the electronic transitions and reactivity of the molecule.

Natural Bond Orbital (NBO) Analysis: NBO analysis is used to study the intramolecular

interactions, charge delocalization, and hyperconjugative interactions within the molecule.

Molecular Electrostatic Potential (MEP): The MEP map provides a visualization of the charge

distribution on the molecular surface, indicating the regions that are susceptible to

electrophilic and nucleophilic attack.

Vibrational Frequencies: Theoretical FT-IR and Raman spectra are calculated to aid in the

assignment of experimental vibrational spectra.

Data Presentation
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The following tables summarize key quantitative data obtained from quantum chemical

calculations on derivatives of 1,2-Benzisothiazol-3-amine. It is important to note that these

values are for the specified derivatives and should be considered as approximations for the

parent compound.

Table 1: Optimized Geometrical Parameters for a
Representative Benzothiazole Derivative
Data for a representative substituted benzothiazole derivative, as comprehensive data for the

parent 1,2-Benzisothiazol-3-amine is not available.

Parameter Bond/Angle Value (Å/°)

Bond Length C-S 1.76

C=N 1.31

C-N 1.39

C-C (aromatic) 1.39 - 1.41

Bond Angle C-S-C 91.5

S-C-N 115.2

C-N-C 110.8

Table 2: Frontier Molecular Orbital (FMO) Energies and
Related Properties of 1,2-Benzisothiazol-3-amine
Derivatives
Data obtained from a study on bioactive compounds including a TBDMS derivative of 1,2-
Benzisothiazol-3-amine.[1]
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Compound HOMO (eV) LUMO (eV)
Energy Gap (ΔE)
(eV)

1,2-Benzisothiazol-3-

amine, TBDMS

derivative

- - -

Butanol Fraction

Compound 1 (BF1)
- - 6.746

Butanol Fraction

Compound 2 (BF2)
- - 7.215

Dichloromethane

Compound 1 (DF1)
- - 0.446

Dichloromethane

Compound 2 (DF2)
- - 0.940

Note: Lower energy gaps suggest higher reactivity.[1]

Mandatory Visualization
Molecular Structure and Atom Numbering
Caption: Molecular structure of 1,2-Benzisothiazol-3-amine with atom numbering.

Conceptual Workflow for Quantum Chemical
Calculations
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Caption: A typical workflow for performing quantum chemical calculations.
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Logical Relationship of Molecular Properties
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Caption: Interrelationship between molecular properties derived from calculations.

Conclusion
Quantum chemical calculations provide invaluable insights into the fundamental properties of

1,2-Benzisothiazol-3-amine and its derivatives. While a dedicated, comprehensive

computational study on the parent molecule is yet to be published, the analysis of its

derivatives offers a strong foundation for understanding its electronic structure, reactivity, and

spectroscopic signatures. The methodologies and representative data presented in this guide

are intended to serve as a valuable resource for researchers in the fields of medicinal

chemistry, drug design, and materials science, facilitating the development of novel compounds

with tailored properties. Future computational studies focusing specifically on 1,2-
Benzisothiazol-3-amine are warranted to further refine our understanding of this versatile

heterocyclic scaffold.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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